3-Pyridylacetic--d2 Acid-OD DCl
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Overview
Description
3-Pyridylacetic–d2 Acid-OD DCl: is a deuterated compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . This compound is a derivative of pyridylacetic acid, where the hydrogen atoms at the alpha position are replaced with deuterium atoms. It is commonly used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridylacetic–d2 Acid-OD DCl typically involves the deuteration of pyridylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reaction of pyridylacetic acid with deuterated hydrochloric acid (DCl) in the presence of a deuterated solvent such as deuterium oxide (D2O). The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of 3-Pyridylacetic–d2 Acid-OD DCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridylacetic–d2 Acid-OD DCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the pyridyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Pyridylacetic–d2 Acid-OD DCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is used in the synthesis of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Pyridylacetic–d2 Acid-OD DCl involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the kinetic isotope effect. This can affect the metabolism and distribution of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of its use in research and applications .
Comparison with Similar Compounds
3-Pyridylacetic acid hydrochloride: A non-deuterated analog of 3-Pyridylacetic–d2 Acid-OD DCl.
Pyridylacetic acid derivatives: Various derivatives with different functional groups attached to the pyridyl ring.
Uniqueness: 3-Pyridylacetic–d2 Acid-OD DCl is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the kinetic properties of the compound, making it valuable for studies involving isotopic labeling and tracing .
Properties
CAS No. |
1219802-37-5 |
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Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI Key |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
Synonyms |
3-Pyridylacetic--d2 Acid-OD DCl |
Origin of Product |
United States |
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